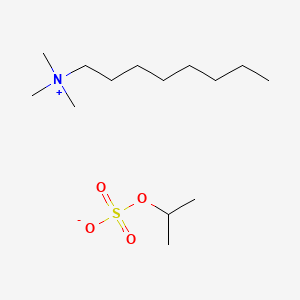
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dichloro, ethyl, and methyl groups through various substitution reactions. The final step involves the addition of the sulfopropyl group to form the inner salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
科学的研究の応用
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt can be compared with other similar compounds, such as:
1H-Benzimidazolium derivatives: Compounds with different substituents on the benzimidazolium core.
Dichlorobenzimidazoles: Compounds with dichloro groups but different substituents at other positions.
Sulfopropyl derivatives: Compounds with sulfopropyl groups attached to different cores. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
CAS番号 |
24351-11-9 |
|---|---|
分子式 |
C13H16Cl2N2O3S |
分子量 |
351.2 g/mol |
IUPAC名 |
3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-3-16-9(2)17(5-4-6-21(18,19)20)13-8-11(15)10(14)7-12(13)16/h7-8H,3-6H2,1-2H3 |
InChIキー |
YIJRSWRDGVWRPF-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCCS(=O)(=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


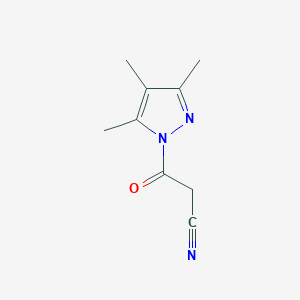
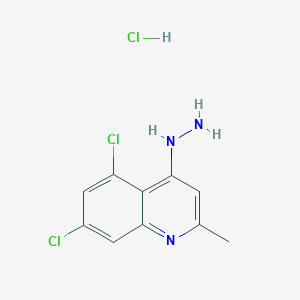
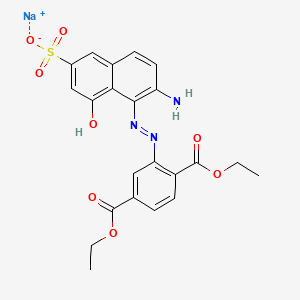
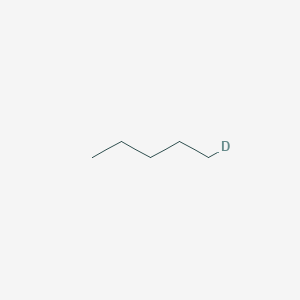


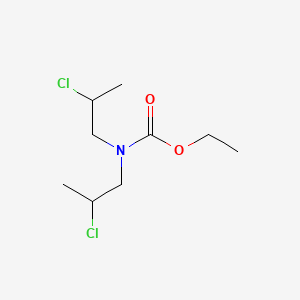
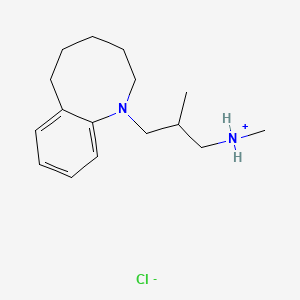
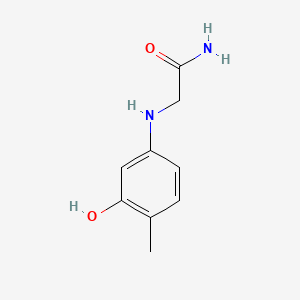
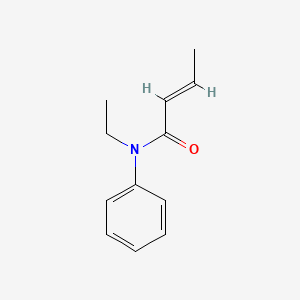
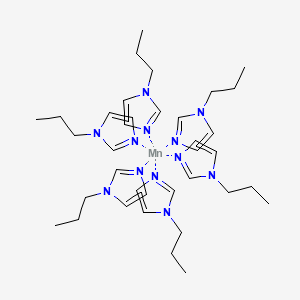
![1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol](/img/structure/B13755399.png)

